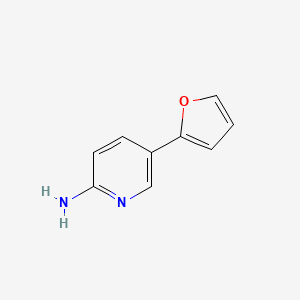

![molecular formula C6H11Cl2N3O B6323561 1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride CAS No. 1609395-92-7](/img/structure/B6323561.png)

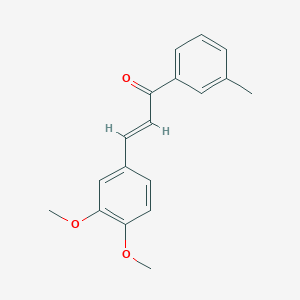

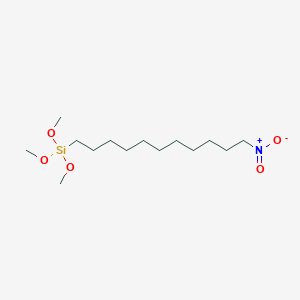

1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

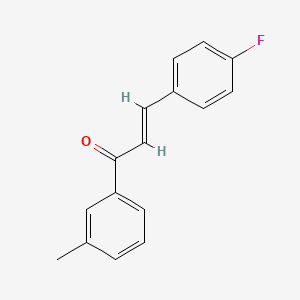

1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride (CMODA) is an organic compound that has been used in scientific research for a variety of applications. CMODA is a synthetic compound that is produced in the laboratory and has a variety of biochemical and physiological effects on cells and organisms. CMODA has a wide range of applications in scientific research including in biochemistry, molecular biology, and drug discovery.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Neurokinin-1 Receptor Antagonist : A study highlighted the synthesis of a neurokinin-1 receptor antagonist, emphasizing its high solubility in water and efficacy in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

Ring-Fission and C–C Bond Cleavage Reactions : Research explored the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to tertiary amine formation and ring fission of the oxadiazole system (Jäger et al., 2002).

Preparative Studies on N-Benzimidoylsulfilimines : Another study demonstrated that N-Chlorobenzamidine reacted with dimethyl sulfide to form N-benzimidoylaminodimethylsulfonium chloride, leading to the formation of 1,2,4-oxadiazoles (Fuchigami & Odo, 1977).

Synthesis of Polyamides and Poly(amide-imide)s : Research included the synthesis of a diamine monomer containing a 1,3,4-oxadiazole ring, used to prepare novel polyamide and poly(amide-imide)s with high thermal stability and fluorescence in the blue region (Hamciuc et al., 2015).

Multifunctional Synthon for Synthesis of Derivatives

- Synthon for 1,2,5-Oxadiazole Derivatives : A study focused on the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, revealing its potential as a multifunctional synthon for synthesizing various derivatives (Stepanov et al., 2019).

Rearrangement Reactions and Synthesis of Compounds

Aziridinylbenzaldoximes Rearrangement : Research explored the rearrangement reactions of aziridinylbenzaldoximes, leading to the formation of various derivatives including 1,2,4-oxadiazoles (Johnson et al., 1996).

Antimicrobial and Anti-HIV Activity : Another study synthesized derivatives of 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thiones and tested their in vitro activities against certain bacterial strains and HIV-1 (El-Emam et al., 2004).

Reactions Leading to Acetonitriles and Alkanes : Research described a unique reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN, leading to trisubstituted acetonitriles and alkanes (Sağırlı & Dürüst, 2018).

Synthesis of Chromones : A study discussed the synthesis of chromones using 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole and various reactants (Rao et al., 2014).

Rearrangement of α-Oximodimethyl-hydrazones : Research on the rearrangement of α-oximodimethyl-hydrazones of 1,2,4-oxadiazolyl-3-glyoxal led to the formation of various derivatives (Andrianov et al., 1991).

Nucleophilic Substitution Reactions : A study focused on the reactions of 1,1-dimethylhydrazine, methylhydrazine, and hydrazine hydrate with 5-aryl-2-chloromethyl-1,3,4-oxadiazoles, confirming the structures of the final products (Baranov et al., 2005).

Eigenschaften

IUPAC Name |

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3O.ClH/c1-10(2)4-5-8-6(3-7)11-9-5;/h3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZUMDPFDLHRSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NOC(=N1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.